Product packaging for 5-Chloro-6-methoxynaphthalen-2-amine(Cat. No.:)

5-Chloro-6-methoxynaphthalen-2-amine

Cat. No.: B11893800
M. Wt: 207.65 g/mol
InChI Key: GBDHUPNYWPOQFZ-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxynaphthalen-2-amine (CAS 13101-96-7) is a naphthalene derivative with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound features both an amine and a methoxy functional group on the naphthalene ring system, which is also substituted with a chlorine atom, making it a valuable intermediate in organic synthesis. While specific applications for this exact compound are not detailed in the available sources, its structure suggests broad potential in research and development. It is primarily of interest as a key building block or precursor in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical agents. Its structural motifs are common in the development of compounds with biological activity. Researchers may also utilize it in materials science for creating novel organic materials or dyes. The presence of multiple functional groups allows for selective chemical modifications, enabling structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions and safe handling practices for chemical laboratory reagents should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B11893800 5-Chloro-6-methoxynaphthalen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-chloro-6-methoxynaphthalen-2-amine

InChI

InChI=1S/C11H10ClNO/c1-14-10-5-2-7-6-8(13)3-4-9(7)11(10)12/h2-6H,13H2,1H3

InChI Key

GBDHUPNYWPOQFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)N)Cl

Origin of Product

United States

Contextualization Within Halogenated Naphthalene Derivatives

5-Chloro-6-methoxynaphthalen-2-amine is a member of the broad class of halogenated naphthalene (B1677914) derivatives. The introduction of halogen atoms to the naphthalene core can significantly alter the electronic properties, reactivity, and biological activity of the parent molecule. researchgate.netijpsjournal.com This has led to the investigation of halogenated naphthalenes in various scientific domains.

Historically, the synthesis of halogenated naphthalenes has been a subject of interest, with various methods developed for their preparation. google.comresearchgate.net For instance, processes have been developed for producing naphthalene derivatives with fluorine or bromine atoms for use in insulating oils, highlighting their utility in materials science. google.comgoogle.com The synthesis of such compounds often involves multi-step processes, including reactions like the Friedel-Crafts acylation followed by halogenation. google.comgoogle.com A one-pot synthesis method for creating naphthalene derivatives with a halogen atom has also been reported, offering a more efficient route to these compounds. researchgate.net

The functionalization of naphthalene with halogens is a key strategy in medicinal chemistry. Halogenated naphthalene derivatives have been investigated for their potential as antimicrobial agents. researchgate.netijpsjournal.com The presence and position of the halogen can influence the compound's efficacy against various pathogens. ijpsjournal.com For example, studies have shown that Schiff bases of naphthalene modified with halogen groups exhibit antibacterial properties. ijpsjournal.com

Significance of Naphthylamine Frameworks in Chemical Science

The naphthylamine framework, a naphthalene (B1677914) ring bearing an amine group, is a crucial structural unit in chemical science. chemiis.comwikipedia.orgbritannica.com Naphthylamines, such as 1-naphthylamine (B1663977) and 2-naphthylamine, are important intermediates in the synthesis of a wide array of organic molecules, most notably dyes. chemiis.comwikipedia.orgbritannica.com The sulfonic acid derivatives of 1-naphthylamine, for instance, are precursors to azo dyes like Congo red. wikipedia.org

Beyond their use in the dye industry, naphthylamine frameworks are significant in medicinal chemistry and materials science. ijpsjournal.comijrpr.comnih.gov The amine group provides a reactive handle for further molecular elaboration, allowing for the construction of more complex structures with potential biological activity. ijrpr.com Naphthalene derivatives incorporating an amine function have shown promise as antimicrobial agents. ijpsjournal.com However, it is important to note that some naphthylamine compounds, like 2-naphthylamine, are recognized carcinogens, which has led to restrictions on their production and use. nih.govnih.gov

The versatility of the naphthylamine scaffold makes it a valuable building block in organic synthesis, enabling the creation of diverse molecular architectures. chemiis.com

Overview of Research Trajectories for Complex Amine Compounds

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The functionalization of the naphthalene core to introduce specific substituents at desired positions is a cornerstone of synthesizing complex naphthalene derivatives. The regiochemical outcome of these reactions is governed by the electronic and steric properties of the substituents already present on the ring system.

Regioselective Chlorination Strategies

The introduction of a chlorine atom at a specific position on the naphthalene ring is a critical step. The regioselectivity of electrophilic chlorination is highly dependent on the directing effects of the existing functional groups. For a naphthalene system bearing a methoxy (B1213986) group, an activating and ortho-, para-directing group, and an amino or a group that can be converted to an amino group, the position of chlorination can be strategically influenced.

In the context of synthesizing 5-Chloro-6-methoxynaphthalen-2-amine, if one starts with a 6-methoxy-2-aminonaphthalene derivative, the methoxy group would direct electrophilic attack to the 5- and 7-positions, while the amino group would direct to the 1- and 3-positions. The interplay of these directing effects and the steric hindrance of the naphthalene core must be carefully considered. Catalyst-controlled regioselective chlorination of anilines and phenols using a Lewis basic selenoether catalyst has been shown to favor ortho-chlorination, which could be a potential strategy to control the position of the chlorine atom. nih.gov

Methoxylation Protocols for Naphthalene Systems

The introduction of a methoxy group onto a naphthalene scaffold can be achieved through several methods, including nucleophilic aromatic substitution on a suitably activated halonaphthalene or through the methylation of a hydroxynaphthalene (a naphthalenol). The choice of methoxylation protocol often depends on the available starting materials and the other functional groups present on the naphthalene ring. For instance, traces of methoxylated naphthalenes have been observed during the photolysis of polychlorinated naphthalenes in methanol, although this is not a primary synthetic route. inchem.org

Amination Reactions on Naphthalene Scaffolds

The introduction of an amino group onto a naphthalene ring can be accomplished through various methods, including the reduction of a nitro group, the Hofmann or Curtius rearrangement of a carboxamide or acyl azide, respectively, or through modern cross-coupling reactions.

One of the most powerful and versatile methods for forming C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines. wikipedia.orglibretexts.orgnumberanalytics.comyoutube.com This reaction is known for its high functional group tolerance and can be applied to complex substrates. For the synthesis of this compound, a potential route could involve the Buchwald-Hartwig amination of a 2-halo-5-chloro-6-methoxynaphthalene derivative.

Another strategic approach involves the conversion of a ketone to an amine. The Beckmann rearrangement of an oxime derived from a ketone provides a classic yet effective method for synthesizing amides, which can then be hydrolyzed to the corresponding amine. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This strategy is particularly relevant for the precursor-based pathways discussed below.

Precursor-Based Synthesis Pathways

A more direct approach to synthesizing this compound involves the use of precursors that already contain some of the required functional groups.

Synthesis from Halogenated Naphthalenols

A plausible synthetic route can commence from a halogenated naphthalenol, which can then be further functionalized. A key intermediate in the synthesis of related structures is 2-acetyl-5-chloro-6-methoxynaphthalene (B8766573). prepchem.com The synthesis of this intermediate has been reported starting from 1-chloro-2-methoxynaphthalene.

The synthesis involves a Friedel-Crafts acylation reaction. A mixture of 1-chloro-2-methoxynaphthalene, acetyl chloride, and aluminum chloride in nitrobenzene (B124822) is stirred at room temperature. prepchem.com The nitrobenzene serves as a solvent that influences the regioselectivity of the acylation. After an extended reaction time, an acidic workup followed by purification yields 2-acetyl-5-chloro-6-methoxynaphthalene. prepchem.com

ReactantReagentCatalyst/SolventProduct
1-Chloro-2-methoxynaphthaleneAcetyl chlorideAluminum chloride / Nitrobenzene2-Acetyl-5-chloro-6-methoxynaphthalene

This table outlines the key components for the synthesis of 2-acetyl-5-chloro-6-methoxynaphthalene from a halogenated precursor.

From this key acetyl intermediate, the target amine can be obtained. The acetyl group can be converted to an oxime by reaction with hydroxylamine. Subsequent Beckmann rearrangement of the oxime, typically catalyzed by an acid such as sulfuric acid or polyphosphoric acid, would yield N-(5-chloro-6-methoxynaphthalen-2-yl)acetamide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Finally, hydrolysis of this amide under acidic or basic conditions would furnish the desired this compound.

Routes Involving 6-Methoxynaphthalene Intermediates

An alternative pathway begins with a more readily available starting material, 2-methoxynaphthalene. This compound can be acetylated to form 2-acetyl-6-methoxynaphthalene (B28280). orgsyn.org The regioselectivity of this Friedel-Crafts acylation is highly dependent on the reaction conditions, with the use of nitrobenzene as a solvent favoring the desired 6-acetyl product. orgsyn.org

Starting MaterialReagentCatalyst/SolventKey Intermediate
2-MethoxynaphthaleneAcetyl chlorideAluminum chloride / Nitrobenzene2-Acetyl-6-methoxynaphthalene

This table summarizes the synthesis of the key intermediate 2-acetyl-6-methoxynaphthalene.

Once 2-acetyl-6-methoxynaphthalene is obtained, the next crucial step is the regioselective chlorination at the 5-position. The methoxy group at C-6 and the acetyl group at C-2 will direct the electrophilic chlorination. The methoxy group is a strong activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The interplay of these directing effects would favor chlorination at the 5-position.

Following the successful chlorination to yield 2-acetyl-5-chloro-6-methoxynaphthalene, the final transformation to the amine would proceed as described in the previous section, via the formation of an oxime and a subsequent Beckmann rearrangement and hydrolysis.

Multi-Step Conversions from Readily Available Naphthalene Derivatives

The construction of the this compound scaffold can be efficiently achieved through multi-step synthetic sequences starting from common naphthalene precursors. A prominent strategy involves the functionalization of 1-chloro-2-methoxynaphthalene. This approach offers a controlled introduction of the required substituents at specific positions on the naphthalene ring.

A plausible synthetic route commences with the Friedel-Crafts acylation of 1-chloro-2-methoxynaphthalene. The reaction with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, typically directs the acetyl group to the 6-position due to the directing effects of the existing methoxy and chloro substituents. This yields 2-acetyl-5-chloro-6-methoxynaphthalene thermofisher.com.

Subsequent conversion of the acetyl group into an amino group can be accomplished through several classical rearrangement reactions. These methods are pivotal in transforming a ketone into a primary amine, effectively shortening the carbon chain by one unit.

Table 1: Rearrangement Reactions for Amine Synthesis

ReactionStarting MaterialIntermediateProductReagents
Beckmann Rearrangement 2-Acetyl-5-chloro-6-methoxynaphthalene oximeN-(5-chloro-6-methoxynaphthalen-2-yl)acetamideThis compoundAcid catalyst (e.g., H₂SO₄, PPA), then hydrolysis wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Hofmann Rearrangement 5-Chloro-6-methoxy-naphthalene-2-carboxamide5-Chloro-6-methoxy-2-naphthyl isocyanateThis compoundBr₂, NaOH/H₂O thermofisher.comwikipedia.orgmasterorganicchemistry.com
Schmidt Reaction 2-Acetyl-5-chloro-6-methoxynaphthaleneProtonated azido (B1232118) ketoneThis compoundHydrazoic acid (HN₃), acid catalyst libretexts.orgwikipedia.orgslideshare.netvedantu.com

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound has benefited significantly from the development of novel catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This methodology allows for the direct coupling of an aryl halide or triflate with an amine source. In the context of synthesizing this compound, a precursor such as 2-bromo-5-chloro-6-methoxynaphthalene or 5-chloro-6-methoxynaphthalen-2-yl triflate could be coupled with an ammonia (B1221849) equivalent.

The palladium-catalyzed amination of aryl halides and triflates is a powerful tool for this transformation epa.gov. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The reaction typically employs a palladium precursor, a suitable ligand, and a base.

Table 2: Buchwald-Hartwig Amination Parameters

ComponentExamplesRole
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Catalyst
Ligand XPhos, SPhos, BINAPStabilizes palladium, facilitates catalytic cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine, facilitates reductive elimination
Amine Source Ammonia, Benzophenone (B1666685) imine, LiN(SiMe₃)₂Provides the nitrogen atom
Solvent Toluene, Dioxane, THFDissolves reactants

While direct amination with ammonia can be challenging due to its volatility and coordination to the metal center, ammonia surrogates like benzophenone imine or lithium hexamethyldisilazide (LiHMDS) are often used, followed by hydrolysis to release the primary amine.

Reduction Methodologies for Amine Precursors

The reduction of a nitro group is a fundamental transformation in the synthesis of aromatic amines. A common strategy for the synthesis of this compound involves the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. A key challenge in this approach is the chemoselective reduction of the nitro group in the presence of the chloro substituent.

Several catalytic systems have been developed that exhibit high chemoselectivity for the reduction of nitroarenes over aryl halides.

Table 3: Catalytic Systems for Chemoselective Nitro Reduction

Catalyst SystemReductantKey Features
Iron(III) catalyst with silane TriethoxysilaneHigh chemoselectivity for nitro groups over aryl halides and other functional groups wikipedia.orgorganic-chemistry.org.
Rhenium-oxo complexes with silane PhenylmethyldisilaneEfficiently reduces aromatic nitro compounds in the presence of halo groups scispace.com.
Activated Iron Hydrazine monohydrateTolerates aromatic halides masterorganicchemistry.com.
Silver nanoparticles on mesoporous titania Sodium borohydrideCatalyzes the reduction of nitro compounds to anilines masterorganicchemistry.com.

These methods offer mild reaction conditions and high yields, making them attractive for the synthesis of halogenated anilines like this compound.

Chemo- and Regioselective Catalysis in Functional Group Transformations

The precise installation of functional groups at specific positions on the naphthalene core is crucial for the efficient synthesis of this compound. Directed C-H activation strategies have emerged as powerful tools for achieving high regioselectivity in the functionalization of naphthalene derivatives libretexts.org. By employing a directing group, a metal catalyst can be guided to a specific C-H bond, allowing for the introduction of a new functional group.

For instance, the methoxy group in a methoxynaphthalene derivative can direct ortho- and para-lithiation, which can then be quenched with an electrophile to introduce a substituent at a specific position. Similarly, other functional groups can be used to direct the regioselective introduction of the chloro and nitro groups, which are precursors to the final amine.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of this compound can be made greener by considering alternative reaction conditions and solvent systems.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free reaction conditions or the use of environmentally benign solvents can significantly reduce the environmental impact of a chemical process.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times, and in some cases, can be performed under solvent-free conditions nih.govnih.govmdpi.comresearchgate.netresearchgate.net. The amination of haloaromatics has been successfully demonstrated using microwave irradiation, suggesting its potential applicability to the synthesis of the target molecule.

Deep eutectic solvents (DESs) are a class of ionic liquids that are often biodegradable, non-toxic, and inexpensive. They are formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) nih.govrsc.orgresearchgate.netnih.govrsc.org. Their unique properties can enhance reaction rates and selectivities, making them attractive alternatives to traditional organic solvents. The synthesis of various organic compounds, including those involving amination reactions, has been explored in DESs.

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), offer another green alternative to conventional solvents nih.govrsc.org. scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. While applications in the synthesis of complex amines are still developing, the unique properties of supercritical fluids hold promise for future green synthetic routes.

Energy-Efficient Reaction Conditions

The adoption of energy-efficient reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental footprint and operational costs of chemical synthesis. In the context of producing this compound, several modern techniques can be employed to achieve this goal.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. youtube.com The direct and efficient heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms can overcome large activation barriers and promote faster conversion to the desired product. youtube.com For the synthesis of naphthalenamine derivatives, microwave irradiation can be particularly advantageous in steps such as amination or the formation of precursor heterocyclic systems. nih.govnih.gov For instance, a nucleophilic aromatic substitution to introduce the amine group onto a chlorinated naphthalene precursor could see a dramatic reduction in reaction time from several hours to mere minutes. youtube.com

Flow Chemistry:

Continuous flow chemistry offers substantial advantages in terms of heat and mass transfer, process control, and safety, all of which contribute to enhanced energy efficiency. organic-chemistry.orgacs.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a packed bed of catalyst. The high surface-area-to-volume ratio allows for precise temperature control, minimizing the formation of hot spots and preventing thermal runaways, which can be a concern in batch reactions. rsc.org This precise control allows for reactions to be run at superheated conditions safely, often accelerating reaction rates. acs.org A multi-step synthesis of this compound could be telescoped in a flow system, where intermediates are generated and immediately used in the subsequent step without isolation, thereby saving energy on workup and purification procedures. rsc.org

Table 1: Comparison of Conventional and Energy-Efficient Reaction Conditions

ParameterConventional HeatingMicrowave-Assisted SynthesisFlow Chemistry
Reaction Time Hours to daysMinutesSeconds to minutes
Energy Input High and often inefficientLower and targetedOptimized and efficient
Temperature Control Prone to fluctuations and hotspotsUniform heatingPrecise and homogenous
Process Scalability Often challengingCan be limitedReadily scalable

This table provides a generalized comparison. Specific outcomes are reaction-dependent.

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing the generation of byproducts and waste.

Catalytic Amination Reactions:

The introduction of the amine functionality is a key step in the synthesis of this compound. Traditional methods for this transformation, such as the reduction of a nitro group, often involve stoichiometric reagents and produce significant waste. Modern catalytic methods offer a more atom-economical alternative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. acsgcipr.orgwikipedia.org This reaction allows for the direct coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org Applying this to the synthesis of the target compound, a chloro-substituted naphthalene precursor could be directly aminated, often with high yields and functional group tolerance. The choice of ligand is crucial for the reaction's success and can be tailored to the specific substrates. libretexts.org While palladium is a precious metal, the catalytic nature of the reaction means only a small amount is required, and advancements in catalyst design are continually reducing the required catalyst loading.

Direct C-H amination represents an even more ideal approach from an atom economy perspective. This method involves the direct formation of a C-N bond by activating a C-H bond on the aromatic ring, eliminating the need for a pre-functionalized halide or triflate. Recent research has shown promising results for the C-H amination of naphthylamine derivatives using various transition metal catalysts. mdpi.comnih.gov A one-step catalytic amination of naphthalene to naphthylamine has been reported with exceptional yields, showcasing the potential of this strategy for highly efficient and waste-free synthesis. rsc.orgrsc.org

Waste Minimization in Precursor Synthesis:

The synthesis of the naphthalene backbone itself can be a source of significant waste. For instance, the Friedel-Crafts acylation, a common method for introducing acyl groups onto aromatic rings, traditionally uses stoichiometric amounts of aluminum chloride (AlCl₃) as a Lewis acid catalyst, which is hydrolyzed during workup, generating large volumes of acidic wastewater. google.com Modern approaches to mitigate this include the use of catalytic amounts of more reactive Lewis acids or solid acid catalysts that can be easily recovered and reused. Furthermore, methods for recycling the aluminum resources from Friedel-Crafts reactions are being developed, which involve concentrating the reaction mixture and recovering the aluminum chloride as its hexahydrate. google.com

Table 2: Atom Economy of Different Amination Strategies

Amination MethodReactantsByproductsAtom Economy
Nitro Reduction Ar-NO₂ + Reducing Agent (e.g., Sn/HCl)Metal salts, waterLow
Buchwald-Hartwig Amination Ar-X + HNR₂ + BaseSalt (e.g., NaX), Conjugate acid of baseModerate to High
Direct C-H Amination Ar-H + HNR₂ + OxidantReduced oxidantHigh

This table presents a simplified overview of atom economy, which in practice depends on the specific reagents and stoichiometry used.

By integrating these advanced synthetic methodologies, the production of this compound can be transformed into a more sustainable and efficient process, aligning with the principles of green chemistry.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is a key functional group that readily participates in various nucleophilic substitution reactions. These transformations allow for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives.

Acylation Reactions and Amide Formation

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction typically involves treatment with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base serves to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine. This conversion of the carboxylate moiety into amides has been explored as a strategy to modify the properties of bioactive molecules. nih.gov For instance, the derivatization of a carboxylic acid into an amide has been shown to be a potential method for enhancing analgesic and anti-inflammatory activities while mitigating gastric side effects. nih.gov

Alkylation of the Amino Nitrogen

Alkylation of the amino nitrogen in this compound introduces alkyl substituents, transforming the primary amine into secondary or tertiary amines. This reaction is typically achieved using alkyl halides or other alkylating agents. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Formation of Schiff Bases and Imines

The primary amino group of this compound undergoes condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.net This reaction involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine product. nih.gov The formation of the characteristic azomethine group (-C=N-) is a key feature of this transformation. researchgate.netnih.gov Schiff bases are valuable intermediates in organic synthesis and have been investigated for various applications. nih.govnih.gov The general synthesis of Schiff bases involves the condensation of a primary amine with a carbonyl compound. nih.gov

A general scheme for Schiff base formation is presented below:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

Where R is the 5-Chloro-6-methoxynaphthalenyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Mannich Reaction Derivations

While specific examples involving this compound in Mannich reactions are not extensively detailed in the provided search results, the presence of a primary amine suggests its potential to act as the amine component in this classic three-component condensation reaction. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. The resulting products are β-amino carbonyl compounds known as Mannich bases.

Reactions at the Halogenated Position

The chlorine atom at the C-5 position of the naphthalene ring provides another site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at C-5 (e.g., Suzuki, Heck)

The halogenated C-5 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. libretexts.orgorganic-chemistry.orgwikipedia.org These powerful carbon-carbon bond-forming reactions are fundamental in modern organic synthesis. nih.govfishersci.co.uk

The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.ukorganic-chemistry.org This reaction is widely used for the formation of biaryl linkages. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is stereoselective, often yielding the trans isomer. organic-chemistry.orgyoutube.com The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., boronic acids)Palladium catalyst and a baseForms new carbon-carbon single bonds, particularly for biaryl synthesis. libretexts.orgnih.gov
Heck ReactionAlkenesPalladium catalyst and a baseForms new carbon-carbon bonds resulting in substituted alkenes, often with high trans selectivity. organic-chemistry.orgyoutube.com

An in-depth analysis of the chemical reactivity of this compound reveals a versatile platform for a variety of chemical transformations. The inherent functionalities—a reactive chloro group, a modifiable methoxy group, and a versatile amino group, all on a naphthalene scaffold—allow for targeted modifications. This article explores the key reaction mechanisms and chemical transformations involving this compound, focusing on nucleophilic aromatic substitution, modifications of the methoxy group, and alterations to the core ring system.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Methoxynaphthalen 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms. researchgate.net

High-Resolution 1H NMR and 13C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques used to determine the basic skeleton and functional groups of a molecule. In the case of naphthalenamine derivatives, these spectra provide initial, yet crucial, structural information. nih.gov The chemical shifts (δ) in ppm, signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz are meticulously analyzed to assign protons and carbons to their specific positions within the molecular structure. rsc.orgrsc.orgunimi.it

For instance, the analysis of various aminonaphthoquinone derivatives, which share a similar bicyclic core with 5-Chloro-6-methoxynaphthalen-2-amine, demonstrates the power of this technique. By comparing the chemical shifts of a series of these compounds, researchers can deduce the electronic effects of different substituents on the naphthalene (B1677914) ring system. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Naphthalene Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Naphthalene Derivative 1CDCl₃7.88–7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54–7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06–6.97 (m, 1H), 6.95–6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H), 3.79 (t, J = 6.0 Hz, 2H), 2.93 (t, J = 6.5 Hz, 2H), 2.20–2.08 (m, 2H)145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23, 50.60, 27.66, 22.91
Naphthalene Derivative 2CDCl₃8.14 (d, J = 7.8 Hz, 2H), 7.55–7.49 (m, 2H), 7.44 (d, J = 8.1 Hz, 2H)152.69, 138.17, 132.90, 129.27, 129.12, 128.15, 126.20, 126.16, 117.59, 109.34, 35.90, 31.75, 31.39, 29.01, 22.60, 14.08
Naphthalene Derivative 3CDCl₃7.65 (t, J = 9.4 Hz, 2H), 7.05–6.98 (m, 2H), 6.93 (td, J = 9.1, 2.4 Hz, 2H), 4.89 (s, 1H), 1.02 (s, 9H), 0.24 (s, 6H)154.12, 153.66, 135.95, 129.56, 129.19, 124.78, 119.71, 115.57, 113.71, 108.54, 25.71, 18.24, -4.35
Naphthalene Derivative 4CDCl₃7.98 (m, 4H), 7.61 (m, 4H)133.45, 127.87, 125.80

This table presents a selection of NMR data for various naphthalene derivatives to illustrate the range of chemical shifts and coupling patterns observed. The specific assignments for each proton and carbon are determined through more advanced 2D NMR techniques. Data sourced from rsc.org.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for the complete and unambiguous structural assignment of complex molecules like this compound and its derivatives. These experiments correlate different nuclei, revealing their connectivity through bonds or space.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the sequence of proton environments within the molecule. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate protons directly to the carbons they are attached to. researchgate.netyoutube.com This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range couplings between protons and carbons, typically over two to four bonds. researchgate.netyoutube.com This information is critical for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of a molecule. researchgate.netddg-pharmfac.net

The combined application of these 2D NMR techniques allows for a comprehensive mapping of the molecular structure, leaving little room for ambiguity. For example, in the structural elucidation of novel tetraaryl-iminopiperazin-2-one derivatives, a combination of HSQC, COSY, NOESY, and HMBC was used to definitively determine the complex structure. researchgate.net Similarly, these techniques have been crucial in the characterization of various other heterocyclic compounds. mdpi.commdpi.com

Advanced Chiral NMR Analysis for Enantiomeric Purity

For derivatives of this compound that are chiral, determining the enantiomeric purity is of utmost importance. Chiral NMR analysis provides a powerful method to achieve this. This is typically done by using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.net

Chiral Derivatizing Agents (CDAs) : A CDA reacts with the enantiomeric mixture to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for the quantification of each enantiomer. researchgate.netethz.ch

Chiral Solvating Agents (CSAs) : A CSA forms a transient, non-covalent complex with the enantiomers. This interaction creates a different magnetic environment for each enantiomer, leading to separate signals in the NMR spectrum. researchgate.net

The choice of the chiral auxiliary is critical for achieving good separation of the NMR signals. Research has shown the effectiveness of various CSAs, including tetraaza macrocyclic compounds, for the chiral recognition of ester derivatives containing an amide group. mst.edu The study of these interactions, often supported by theoretical calculations, provides insights into the mechanism of chiral discrimination. mst.edu

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups within a molecule. nih.govrsc.org In this compound and its derivatives, FT-IR can be used to confirm the presence of key functional groups such as:

N-H stretching of the amine group.

C-O stretching of the methoxy (B1213986) group.

C-Cl stretching of the chloro group.

Aromatic C=C stretching of the naphthalene ring.

Aromatic C-H stretching and bending .

The synthesis and characterization of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, for example, relied on FT-IR, alongside NMR and mass spectrometry, to confirm the structures of the newly synthesized compounds. researchgate.net Similarly, the characterization of Schiff base derivatives has also been supported by FT-IR analysis. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Methoxy (C-O)Stretching1000 - 1300
Chloro (C-Cl)Stretching600 - 800
Aromatic (C=C)Stretching1400 - 1600
Aromatic (C-H)Stretching3000 - 3100
Aromatic (C-H)Bending (out-of-plane)690 - 900

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a crucial step in the identification of a new molecule like this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated, and the close agreement between the experimental and calculated mass provides strong evidence for the compound's identity.

For this compound (C₁₁H₁₀ClNO), the expected isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

Table 1: Theoretical HRMS Data for this compound

Ion FormulaCalculated m/z
[C₁₁H₁₁³⁵ClNO]⁺208.0524
[C₁₁H₁₁³⁷ClNO]⁺210.0494

This table presents the theoretical exact masses for the two major isotopic peaks of the protonated molecular ion of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to assess its purity by separating it from any synthetic byproducts or starting materials. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. nih.gov

Following separation, the compound is ionized, typically by electron impact (EI), which leads to the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses of substituents, such as the loss of a methyl group (CH₃), a methoxy group (OCH₃), or a chlorine atom (Cl). The analysis of chlorinated naphthalenes by GC-MS has been established as a robust method for their quantification and identification. rsc.org

Table 2: Predicted GC-MS Fragmentation Data for this compound

Fragment IonPredicted m/zPossible Neutral Loss
[M]⁺207/209-
[M-CH₃]⁺192/194CH₃
[M-OCH₃]⁺176/178OCH₃
[M-Cl]⁺172Cl
[M-CH₃-CO]⁺164/166CH₃, CO

This table outlines the predicted major fragment ions and their corresponding mass-to-charge ratios that would be observed in the electron impact mass spectrum of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of less volatile derivatives or complex mixtures that are not amenable to GC, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. mpg.de LC separates compounds in a liquid mobile phase, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound and its derivatives in a mixture. The development of LC-MS/MS methods allows for the separation and quantification of isomeric aminonaphthalene derivatives, which is crucial for the analysis of complex biological or environmental samples. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Structural Insights

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including those that are fragile and non-volatile. researchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. This technique can be particularly useful for obtaining clear molecular ion signals for naphthalene derivatives. acs.orgscielo.br The choice of matrix is critical, and for naphthalene derivatives, matrices such as 1,8-di(piperidinyl)naphthalene (DPN) have been shown to be effective. researchgate.netacs.orgscielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with chromophores.

Electronic Absorption Characteristics of the Naphthalene Chromophore

The naphthalene ring system of this compound is a chromophore that gives rise to characteristic absorption bands in the UV region. The electronic spectrum of naphthalene itself exhibits distinct absorption bands. The positions and intensities of these bands are sensitive to the nature and position of substituents on the naphthalene ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionExpected λ (nm)
π → π~ 230 - 250
π → π~ 280 - 300
π → π*~ 320 - 350

This table provides an estimation of the expected wavelength ranges for the principal π → π* electronic transitions of this compound based on the behavior of substituted naphthalenes.

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides a quantitative determination of the mass percentages of specific elements present in a sample. This data is crucial for verifying the empirical formula of a compound, which, in conjunction with molecular weight determination, can confirm its molecular formula. For novel derivatives of this compound, elemental analysis serves as a fundamental check of purity and structural integrity, ensuring the synthesized molecule corresponds to the proposed structure.

Microanalytical Determination of Carbon, Hydrogen, Nitrogen, and Sulfur Content

The microanalytical determination of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) is a standard procedure for the elemental characterization of organic compounds. This method involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the percentage composition of C, H, and N in the original sample.

Research on derivatives of the core naphthalen structure relies on this technique to confirm that the chemical transformations have proceeded as expected. The experimentally determined percentages ("Found") are compared against the theoretically calculated percentages ("Calcd.") based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's identity and purity.

In the characterization of related chloro-substituted amide structures, elemental analysis has been successfully employed to validate their synthesis. For instance, the analysis of 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester, showed a strong correlation between the theoretical and experimental values. researchgate.net The calculated percentages for Carbon, Hydrogen, and Nitrogen were found to be in very close agreement with the results obtained through microanalysis, confirming the successful synthesis of the target derivative. researchgate.net Similarly, calculated values for other complex derivatives have been reported, providing a theoretical benchmark for empirical validation. researchgate.net

Below is a table detailing the elemental analysis data for representative derivatives.

Table 1: Elemental Analysis Data for Chloro-Substituted Aromatic Derivatives

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl esterC₁₇H₁₆ClNO₄C61.1861.20 researchgate.net
H4.834.80 researchgate.net
N4.204.24 researchgate.net
5-Chloro-2-{1-[(4-chlorobenzylidene)hydrazinocarbonyl]ethoxy}-N-phenylbenzamideC₂₃H₁₉Cl₂N₃O₃C60.54- researchgate.net
H4.20- researchgate.net
N9.21- researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Methoxynaphthalen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. DFT calculations would aim to find the minimum energy structure of 5-Chloro-6-methoxynaphthalen-2-amine by exploring the potential energy surface. This process, known as geometry optimization, would provide key information on bond lengths, bond angles, and dihedral angles between the constituent atoms. For a molecule like this, with a naphthalene (B1677914) core substituted with chloro, methoxy (B1213986), and amine groups, the optimization would reveal how these substituents influence the planarity of the naphthalene ring and their spatial orientations relative to each other.

Table 1: Hypothetical Optimized Geometrical Parameters

Since no specific data exists, the following table is a representation of what would be calculated.

ParameterBond/AngleCalculated Value
Bond LengthC5-ClValue in Å
C6-OValue in Å
O-CH3Value in Å
C2-NValue in Å
Bond AngleCl-C5-C4aValue in degrees
C5-C6-OValue in degrees
C6-O-CH3Value in degrees
C1-C2-NValue in degrees
Dihedral AngleCl-C5-C6-OValue in degrees
C5-C6-O-CH3Value in degrees
H-N-C2-C3Value in degrees

Basis Set Selection and Convergence in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). A study on this compound would typically test several basis sets to ensure that the calculated properties, such as energy and geometry, are converged. This means that using a larger, more complex basis set does not significantly alter the results, indicating that the chosen level of theory is adequate. The inclusion of polarization and diffuse functions is often important for accurately describing systems with heteroatoms like chlorine, oxygen, and nitrogen.

Calculation of Vibrational Frequencies and Spectroscopic Correlation

Once the optimized geometry is obtained, the next step would be to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. These calculations are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions, such as C-H stretching, C=C ring vibrations, C-Cl stretching, and the vibrations of the methoxy and amine groups. Theoretical spectra are often scaled by an empirical factor to better match experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H) stretchValueValueAmine N-H symmetric/asymmetric stretch
ν(C-H) aromaticValueValueAromatic C-H stretch
ν(C=C) ringValueValueNaphthalene ring C=C stretch
ν(C-O) stretchValueValueMethoxy C-O stretch
ν(C-Cl) stretchValueValueC-Cl stretch
δ(N-H) bendValueValueAmine N-H bend

Prediction of 1H and 13C NMR Chemical Shifts

Theoretical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for this. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. These predicted shifts, when compared to experimental NMR data, can help to confirm the structure of the molecule and aid in the assignment of signals in the experimental spectrum. The accuracy of these predictions is often improved by performing the calculations with a solvent model to mimic experimental conditions. researchgate.net

Table 3: Hypothetical Predicted NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H1ValueValue
H3ValueValue
H4ValueValue
H7ValueValue
H8ValueValue
O-CH3ValueValue
NH2ValueValue
C1ValueValue
C2ValueValue
.........

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be more easily excited. For this compound, calculations would reveal the energies of these orbitals and the size of the gap, and visualizations of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, indicating the likely sites for electrophilic and nucleophilic attack.

Table 4: Hypothetical Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would be characterized by distinct regions of varying potential. The nitrogen atom of the amine group and the oxygen atom of the methoxy group are expected to be the most electron-rich areas, appearing as regions of negative potential (typically colored red or yellow). These sites represent the most probable locations for electrophilic attack. The hydrogen atoms of the amine group, being attached to an electronegative nitrogen atom, would exhibit a positive electrostatic potential (colored blue), making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, offering insights into hybridization, charge distribution, and stabilizing intramolecular interactions. uni-muenchen.de

In this compound, NBO analysis would elucidate the nature of the covalent bonds and the delocalization of electron density. Key interactions would include the donation of electron density from the lone pair of the nitrogen atom (nN) and the oxygen atom (nO) into the antibonding orbitals (π) of the naphthalene ring system. This n → π delocalization is a significant stabilizing factor and is characteristic of substituted aromatic systems. wisc.edu

The analysis would also quantify the hybridization of the atomic orbitals involved in bonding. For instance, the nitrogen atom of the amine group would likely exhibit sp2 hybridization, consistent with its involvement in resonance with the aromatic ring. The strength of these donor-acceptor interactions can be quantified by second-order perturbation theory analysis within the NBO framework, providing a measure of their energetic significance.

Charge Distribution and Reactivity Descriptors

The distribution of electron density within this compound is a key determinant of its reactivity. The presence of the electron-donating amino and methoxy groups, along with the electronegative chloro substituent, creates a complex charge landscape across the naphthalene scaffold. oup.com

Computational methods can calculate atomic charges (e.g., Mulliken, Natural Population Analysis) to quantify this distribution. It is anticipated that the nitrogen and oxygen atoms will carry significant negative charges, while the carbon atoms attached to them will have a more positive character. The chlorine atom will also bear a partial negative charge.

From the charge distribution and frontier molecular orbitals (HOMO and LUMO), various reactivity descriptors can be derived. The HOMO (Highest Occupied Molecular Orbital) is expected to be localized primarily on the naphthalene ring and the amino and methoxy groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) will indicate the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxy and amino substituents necessitates an exploration of the conformational landscape of this compound.

Exploration of Stable Conformations

The primary sources of conformational isomerism in this molecule are the rotation around the C-O bond of the methoxy group and the C-N bond of the amine group. The orientation of the methyl group relative to the naphthalene ring and the orientation of the amino group's hydrogen atoms can give rise to different stable conformers.

Computational methods, such as potential energy surface scans, can systematically explore these rotational degrees of freedom to identify the minimum energy conformations. It is expected that conformations where steric hindrance between the substituents and the adjacent hydrogen atoms on the naphthalene ring is minimized will be energetically favored.

Energetic Landscape of Conformational Isomers

The relative energies of the identified stable conformers determine their population at a given temperature. The energy barriers separating these conformers dictate the rate of interconversion. For the methoxy group, the rotational barrier is typically low, suggesting rapid interconversion at room temperature. The rotation of the amino group might also have a relatively low barrier, though this can be influenced by potential intramolecular hydrogen bonding interactions.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule, showing how it explores its conformational space over time and at different temperatures.

Intermolecular Interactions and Crystal Packing Analysis

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. These interactions are crucial for determining the crystal structure and, consequently, the material's physical properties.

Based on the functional groups present, several types of intermolecular interactions are anticipated. The amine group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on N). Therefore, N-H···N or N-H···O hydrogen bonds are likely to be significant in the crystal packing. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a three-dimensional surface that is color-coded to highlight different types of intermolecular contacts.

A study involving Hirshfeld surface analysis of this compound would begin with obtaining a high-quality single crystal X-ray diffraction structure. From this crystallographic information, the Hirshfeld surface would be generated. The analysis would yield a two-dimensional "fingerprint" plot, which summarizes the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.

This analysis would quantify the relative contributions of various interactions to the crystal packing. For this compound, one would expect to identify and quantify interactions such as:

H···H contacts: Typically the most abundant type of contact.

C-H···π interactions: Arising from the interaction of hydrogen atoms with the aromatic naphthalene ring system.

Cl···H and O···H contacts: Indicative of hydrogen bonding, which would be crucial for understanding the packing arrangement.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

The red spots on the dnorm mapped Hirshfeld surface would indicate the strongest hydrogen bond donor and acceptor regions. Without experimental data, it is not possible to construct a data table of these contact percentages.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plotting

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plotting are two sophisticated computational tools that provide deep insights into chemical bonding and non-covalent interactions.

QTAIM analysis would involve calculating the electron density distribution of this compound using quantum mechanical methods. The analysis focuses on the topological properties of the electron density, particularly the bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would allow for the characterization of the nature of chemical bonds. For instance, it could distinguish between covalent bonds and weaker non-covalent interactions.

NCI plotting , a more recent technique, visualizes non-covalent interactions in real space. It is based on the electron density and its derivatives and generates three-dimensional isosurfaces that are color-coded to indicate the type and strength of the interaction. For this compound, an NCI plot would reveal:

Hydrogen bonds: Typically appearing as strong, attractive interactions.

Van der Waals interactions: Weaker, attractive forces.

Steric clashes: Repulsive interactions, which are also visualized.

Together, QTAIM and NCI analysis would provide a detailed picture of the intra- and intermolecular forces governing the structure and stability of this compound. However, as no such studies have been published, no specific data on bond critical points or NCI plots can be presented.

Synthetic Applications and Derivatization Strategies of 5 Chloro 6 Methoxynaphthalen 2 Amine

Utility as a Building Block in Multi-Step Organic Synthesis

The strategic placement of reactive functional groups on the naphthalene (B1677914) core of 5-Chloro-6-methoxynaphthalen-2-amine makes it a powerful tool for synthetic chemists. The amine group can be readily diazotized or acylated, while the chloro atom can participate in various cross-coupling reactions, offering multiple avenues for molecular elaboration.

Precursor to Complex Naphthalene-Based Heterocycles

The amine functionality of this compound is a key handle for the construction of fused heterocyclic systems. Through cyclization reactions, a variety of complex naphthalene-based heterocycles can be accessed. For instance, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of naphthalimidazoles, naphthotriazoles, or other fused five- and six-membered heterocyclic rings. These heterocyclic systems are often associated with diverse pharmacological activities, making this compound an important starting material in drug discovery programs.

Scaffold for Substituted Naphthalene Derivatives

Beyond its use in forming heterocycles, this compound serves as a fundamental scaffold for introducing a wide range of substituents onto the naphthalene ring system. The amine group can be transformed into various other functional groups, such as amides, sulfonamides, and ureas, through reactions with corresponding acyl chlorides, sulfonyl chlorides, and isocyanates. Furthermore, the chloro substituent can be replaced by other groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic modification of the electronic and steric properties of the naphthalene core, enabling the fine-tuning of molecular properties for specific applications.

Derivatization for Analytical and Spectroscopic Probes

The inherent fluorescence of the naphthalene ring system, combined with the reactive handles of this compound, makes it an attractive platform for the development of analytical and spectroscopic probes.

Formation of Chiral Derivatizing Reagents

The amine group of this compound can be reacted with chiral carboxylic acids or their derivatives to form diastereomeric amides. The distinct spectroscopic properties of these diastereomers, often analyzed by NMR spectroscopy or chromatography, can be used to determine the enantiomeric purity of the chiral acids. The chloro and methoxy (B1213986) substituents can modulate the spectroscopic properties of these derivatives, potentially enhancing the resolution of the signals corresponding to the different diastereomers.

Design of Fluorescent or Chromogenic Labels

The naphthalene core provides a foundation for creating fluorescent probes. The amine group can be functionalized with specific recognition units that bind to target analytes. Upon binding, changes in the local environment of the fluorophore can lead to a detectable change in fluorescence intensity or wavelength. The chloro and methoxy groups can influence the photophysical properties of the naphthalene fluorophore, such as its quantum yield and Stokes shift, allowing for the rational design of probes with desired optical characteristics. Similarly, derivatization can lead to chromogenic labels where a color change is observed upon interaction with a target molecule.

Preparation of Amine-Functionalized Naphthalene Conjugates

Amide Conjugation Strategies

The primary amine group of this compound is a key functional handle for derivatization, most commonly through the formation of an amide bond with a carboxylic acid. This reaction, known as amide coupling or amidation, is a fundamental transformation in organic synthesis and is widely employed in the construction of biologically active compounds.

A variety of modern coupling reagents can be utilized to facilitate the formation of the amide bond between this compound and a carboxylic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common and effective coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-(dimethylamino)pyridine (DMAP) or diisopropylethylamine (DIPEA). researchgate.netnih.gov The addition of HOBt is known to improve reaction efficiency and suppress side reactions. researchgate.net For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be an effective protocol. nih.gov

Another powerful class of coupling reagents are phosphonium (B103445) salts. For instance, the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) provides an efficient method for the amidation of various carboxylic acids with primary and secondary amines at room temperature. nih.gov This approach offers a valuable alternative for synthesizing amide derivatives of this compound.

The choice of solvent is also a critical parameter in amide coupling reactions. Polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are frequently used to ensure the solubility of the reactants and facilitate the reaction. researchgate.net

Below is a table summarizing common amide coupling reagents and conditions that can be applied to the synthesis of amide derivatives of this compound.

Coupling Reagent(s)Additive(s)BaseTypical Solvent(s)Key Features
EDCHOBtDIPEA, DMAPACN, DCM, DMFWidely used, good for electron-deficient amines, water-soluble byproducts. researchgate.netnih.gov
DCCDMAP-DCMForms a urea (B33335) byproduct that can be filtered off. nih.gov
HATU-DIPEADMFHighly efficient, often used in peptide synthesis. researchgate.net
In situ generated phosphonium salts--Toluene, ACNMild reaction conditions at room temperature. nih.gov

Linker Chemistry for Naphthalene Systems

In the context of drug development and the creation of complex molecular probes, "linker" or "spacer" units are frequently attached to a core scaffold like the naphthalene system of this compound. These linkers serve to connect the core molecule to another chemical entity, such as a cytotoxic agent in an antibody-drug conjugate (ADC), a fluorescent tag, or a targeting moiety. The nature of the linker can significantly influence the properties of the final conjugate, including its solubility, stability, and biological activity.

Linkers can be broadly categorized as either cleavable or non-cleavable.

Non-cleavable linkers form a stable covalent bond between the drug and the antibody. The release of the drug from a non-cleavable linker typically relies on the complete proteolytic degradation of the antibody within the lysosome of a target cell. nih.gov This can lead to greater stability in circulation and potentially a wider therapeutic window. biochempeg.com An example of a commonly used non-cleavable linker is one that forms a thioether bond.

Cleavable linkers , on the other hand, are designed to be broken under specific physiological conditions found within target cells, such as low pH in endosomes or the presence of specific enzymes like cathepsins. broadpharm.com This allows for a more controlled and targeted release of the payload. Common cleavable linker strategies include:

Acid-sensitive linkers: These often contain functionalities like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes. broadpharm.com

Protease-sensitive linkers: These incorporate short peptide sequences, such as the valine-citrulline (Val-Cit) dipeptide, which are recognized and cleaved by lysosomal proteases like cathepsin B. broadpharm.com

Glutathione-sensitive linkers: These utilize disulfide bonds that are reduced in the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream. broadpharm.com

For naphthalene systems, bifunctional linkers possessing an amine-reactive group at one end can be conjugated to the amine of this compound. The other end of the linker would then possess a second functional group for attachment to the desired payload.

A prominent example of a linker used in drug delivery is polyethylene (B3416737) glycol (PEG). PEG is a hydrophilic and biocompatible polymer that, when attached to a molecule (a process known as PEGylation), can enhance its water solubility, prolong its circulation half-life, and reduce immunogenicity. biochempeg.comnih.gov Bifunctional PEG derivatives with a reactive group for amine conjugation can be used to introduce a PEG linker to the this compound scaffold. walshmedicalmedia.com

The table below provides examples of linker types that can be conjugated to naphthalene systems.

Linker TypeCleavage MechanismKey FeaturesPotential Application
Thioether (non-cleavable)Proteolytic degradation of antibodyHigh plasma stability. nih.govbiochempeg.comAntibody-Drug Conjugates
Hydrazone (cleavable)Acid-catalyzed hydrolysispH-sensitive release in endosomes/lysosomes. broadpharm.comTargeted drug delivery
Valine-Citrulline (cleavable)Enzymatic cleavage by Cathepsin BSpecific release in lysosomes. broadpharm.comAntibody-Drug Conjugates
Disulfide (cleavable)Reduction by glutathioneRelease in the cytoplasm. broadpharm.comIntracellular drug delivery
Polyethylene Glycol (PEG)Generally non-cleavableImproves solubility and pharmacokinetics. biochempeg.comnih.govDrug delivery, bioconjugation

Advanced Methodologies in Synthesis and Characterization

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, has emerged as a powerful technology in modern organic synthesis. rsc.org This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. nih.govscispace.com For the synthesis of 5-Chloro-6-methoxynaphthalen-2-amine, a multi-step continuous flow process can be envisioned, leveraging the benefits of this technology at each stage.

A hypothetical continuous flow synthesis could commence with the appropriate substituted naphthalene (B1677914) precursor. Key transformations, such as nitration, reduction of a nitro group to an amine, and potentially chlorination or methoxylation, can be carried out in sequential flow modules. For instance, the reduction of a nitro-precursor is a common route to aromatic amines. libretexts.org In a flow setup, this can be achieved with high efficiency and safety using a packed-bed reactor containing a heterogeneous catalyst. rsc.org The precise temperature control offered by microreactors mitigates the risks associated with the often highly exothermic nature of such reductions. scispace.com

The use of flow chemistry is particularly advantageous for handling hazardous reagents or intermediates. nih.gov For example, if a diazotization reaction were part of the synthetic route, the in-situ generation and immediate consumption of the diazonium salt in a continuous stream would significantly enhance safety by minimizing the accumulation of this potentially explosive intermediate. mdpi.com

The table below illustrates typical conditions and outcomes for analogous continuous flow reactions, providing a basis for the design of a synthesis for this compound.

Reaction TypeSubstrate TypeCatalyst/ReagentTemperature (°C)Residence TimeYield (%)Reference
Nitroarene ReductionNitroaromatic imineTriethyl phosphite1501 h69-80 mdpi.com
N-arylationAryl halide, AminePalladium-based80-12010-30 min>90 nih.gov
HalogenationAromatic compoundN-Halosuccinimide25-605-15 min>85 scispace.com
Pyrazole SynthesisAryl alkyne, Hydrazinen-BuLi-78 to 25~70 min54-77 mdpi.com

This table presents data from analogous reactions to illustrate the potential of flow chemistry for the synthesis of substituted naphthalenes. The specific conditions for this compound would require experimental optimization.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. mdpi.com By grinding or milling solid reactants together, often in the absence of a solvent, reaction times can be dramatically reduced, and waste can be minimized. rsc.orgrsc.org This technique is particularly well-suited for the synthesis of various organic compounds, including aromatic amines and their derivatives.

The synthesis of this compound via mechanochemical methods could proceed through a solid-state reaction between a suitable naphthalene precursor and an aminating agent. For instance, a halo-substituted naphthalene could be milled with an amine source in the presence of a catalyst. Research on the mechanochemical synthesis of 2-amino-1,4-naphthoquinones has demonstrated that amination of the naphthalene ring can be achieved efficiently by ball-milling 1,4-naphthoquinone (B94277) with various amines. rsc.org These reactions are often complete within minutes and proceed in high yields without the need for bulk solvents. rsc.org

A potential mechanochemical route could involve the high-speed ball-milling of a precursor such as 2,5-dichloro-3-methoxynaphthalene with an ammonia (B1221849) equivalent or a protected amine, possibly with a basic alumina (B75360) surface to facilitate the reaction. rsc.org The mechanical energy provides the activation for the nucleophilic aromatic substitution.

The following table compares reaction outcomes for the synthesis of related amino-naphthalene compounds using both mechanochemical and conventional solution-based methods, highlighting the advantages of the former.

Product TypeMechanochemical ConditionsReaction Time (min)Yield (%)Conventional MethodReaction Time (h)Yield (%)Reference
2-(Arylamino)naphthalene-1,4-dioneBall-milling, neat, basic alumina1076-85Ultrasound, I₂, ethanol0.5-4Variable rsc.org
N-HeterocyclesBall-milling, NaHSO₄·H₂O55up to 94Reflux in organic solventSeveral hoursVariable mdpi.com
Porous Aromatic FrameworksFeCl₃, Ball-milling60HighSolvothermal24-72Variable rsc.org

This table showcases the efficiency of mechanochemical synthesis for related compound classes. The specific application to this compound would need to be experimentally validated.

In-situ Reaction Monitoring using Advanced Spectroscopy

A deep understanding and optimization of any synthetic process, whether in batch or flow, is greatly enhanced by the ability to monitor the reaction in real-time. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose. rsc.orgxjtu.edu.cn By inserting a probe directly into the reaction vessel or flow stream, it is possible to collect spectra continuously, providing a wealth of information on the concentrations of reactants, intermediates, and products as the reaction progresses. mdpi.comyoutube.com

For the synthesis of this compound, in-situ FTIR spectroscopy could be employed to track key transformations. mdpi.comrsc.org For example, in a reaction involving the reduction of a nitro group, the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group and the appearance of the N-H stretching vibrations of the resulting amine group could be monitored in real-time. youtube.com This data allows for the precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring complete conversion.

Furthermore, the kinetic data obtained from in-situ monitoring can be used to elucidate reaction mechanisms. rsc.org By observing the rise and fall of intermediate species, a more complete picture of the reaction pathway can be constructed. This is invaluable for process optimization, enabling the adjustment of reaction parameters to maximize the rate of formation of the desired product while minimizing side reactions. xjtu.edu.cn

The table below lists key infrared vibrational frequencies that would be relevant for monitoring the synthesis of this compound from a hypothetical nitro-precursor.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Species
Nitro (Ar-NO₂)Asymmetric Stretch1560-1500Reactant
Nitro (Ar-NO₂)Symmetric Stretch1360-1320Reactant
Amine (Ar-NH₂)N-H Stretch (doublet for primary)3500-3300Product
Amine (Ar-NH₂)N-H Bend1650-1580Product
C-Cl StretchC-Cl Stretch850-550Reactant/Product
Aryl Ether (Ar-O-CH₃)C-O Stretch1275-1200 (asymmetric), 1075-1020 (symmetric)Reactant/Product

These are approximate wavenumber ranges and the exact positions would be specific to the molecule and its environment.

By integrating these advanced methodologies, the synthesis and characterization of this compound can be approached with a level of precision, efficiency, and safety that is unattainable with purely classical methods.

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For derivatives of 5-Chloro-6-methoxynaphthalen-2-amine, the development of novel stereoselective synthetic pathways is a critical frontier. Current research in related fields has demonstrated the power of asymmetric catalysis to create enantiomerically pure compounds.

Future efforts will likely focus on the application of transition metal catalysts with chiral ligands to achieve highly enantioselective synthesis of derivatives. researchgate.net For instance, methods like palladium-catalyzed asymmetric allylic cyclization, which has been successful for producing planar-chiral nine-membered cyclic amides, could be adapted. researchgate.net The goal is to create optically active compounds containing specific stereogenic centers in a highly controlled manner. researchgate.net The synthesis of complex molecules for medical and biological applications often relies on such stereospecific transformations. mdpi.com

Approaches for Stereoselective Synthesis

Synthetic StrategyDescriptionPotential Application
Asymmetric CatalysisUtilization of chiral transition metal catalysts (e.g., Palladium, Rhodium) to induce enantioselectivity in reactions.Creation of specific enantiomers of this compound derivatives for targeted biological activity.
Chiral Building BlocksEmploying enantiomerically pure starting materials or intermediates to construct the final chiral molecule. researchgate.netSynthesis of complex, multi-chiral derivatives with defined stereochemistry.
OrganocatalysisThe use of small organic molecules as catalysts to drive stereoselective transformations, offering an alternative to metal-based catalysts.Environmentally benign synthesis of chiral derivatives.

Exploration of C-H Activation Strategies for Direct Functionalization

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to functionalize molecules. researchgate.netanr.fr For a scaffold like this compound, C-H activation presents an opportunity to introduce new functional groups with high regioselectivity, bypassing the need for traditional multi-step functional group interconversions. anr.fr

Future research will likely explore the use of directing groups to control the site of C-H functionalization on the naphthalene (B1677914) ring. researchgate.netnih.gov The amine and methoxy (B1213986) groups already present on the molecule can themselves act as directing groups, or a temporary directing group could be installed. The development of new catalytic systems, potentially using less expensive metals, will also be a key objective. anr.fr Challenges in controlling regioselectivity, especially in complex molecules, remain an active area of investigation. researchgate.net

Key Aspects of C-H Activation Research

Research FocusObjectiveMethodology
RegioselectivityTo control the specific position on the naphthalene ring where functionalization occurs. anr.frnih.govUse of directing groups, tuning of catalyst and reaction conditions. researchgate.netnih.gov
Catalyst DevelopmentTo discover more efficient and cost-effective catalysts for C-H activation.Exploration of various transition metals and ligand designs. anr.fr
Scope of FunctionalizationTo broaden the range of functional groups that can be introduced via C-H activation (e.g., arylation, alkenylation, alkoxylation). researchgate.netSystematic study of different coupling partners and reaction conditions.

Integration of Machine Learning for Reaction Prediction and Optimization

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques offer the potential for real-time monitoring of reactions involving this compound. Naphthalene derivatives are known to possess unique photophysical properties, making them suitable candidates for fluorescence-based sensing and monitoring. nih.gov

Future research could focus on developing fluorescent probes based on the this compound scaffold itself or on reagents that interact with it during a reaction. Techniques like UV-visible and fluorescence spectroscopy can provide valuable insights into the concentration of reactants, intermediates, and products in real-time. nih.govacs.org This information is invaluable for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism. tandfonline.com

Deepening Theoretical Understanding of Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand the fundamental principles governing the reactivity and selectivity of molecules. For this compound, theoretical studies can elucidate the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack.

Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of potential reactions and explain observed regioselectivity. nih.gov Understanding the stability of reaction intermediates, such as the naphthalenonium ion in electrophilic aromatic substitution, is key to predicting the major products of reactions like nitration or halogenation. youtube.comyoutube.com The interplay of the activating methoxy group and the deactivating but ortho-, para-directing chloro and amino groups presents a complex and interesting case for theoretical exploration. stackexchange.comstackexchange.com Future theoretical work will aim to build more accurate predictive models of reactivity that can guide synthetic efforts. nih.gov

Q & A

Basic: What are the common synthetic routes for 5-Chloro-6-methoxynaphthalen-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves halogenation and methoxylation of naphthalene derivatives. A validated method includes:

  • Step 1: Starting with a naphthalene precursor (e.g., 6-methoxynaphthalen-2-amine), introduce chlorine at the 5-position via electrophilic substitution using a chlorinating agent (e.g., Cl₂ or N-chlorosuccinimide) under controlled pH (4–6) to minimize side reactions .
  • Step 2: Purify intermediates using pH-dependent precipitation (adjust to pH 5–6 with sodium carbonate) and vacuum filtration .
  • Optimization: Reaction yields improve with anhydrous solvents (e.g., DCM) and inert atmospheres (argon) to prevent hydrolysis. Temperature control (reflux at 100–110°C for 20 hours) ensures complete substitution .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Chlorine’s inductive effect downfield-shifts adjacent protons .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight (expected [M+H]⁺: 222.6) and detects impurities (<1%) .
  • Elemental Analysis: Validate C, H, N, and Cl content (theoretical: C 59.6%, H 4.5%, N 6.3%, Cl 16.0%) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions: Store in amber glass vials under argon at –20°C to prevent oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .
  • Decomposition Risks: Exposure to light or acidic/basic conditions accelerates hydrolysis of the methoxy group. Regular stability assays (HPLC every 6 months) are recommended .

Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitutions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electron density maps. The methoxy group at C6 donates electrons via resonance, activating the naphthalene ring at C1 and C3 positions, while the chlorine at C5 deactivates adjacent sites .
  • Reactivity Validation: Compare computed Fukui indices with experimental nitration or sulfonation results to predict regioselectivity .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Case Example: If NMR shows unexpected peaks, conduct 2D-COSY or HSQC to distinguish between regioisomers or byproducts. For instance, a chloro-migration side product may form if chlorination is incomplete .
  • Cross-Validation: Combine X-ray crystallography (if crystals are obtainable) with IR spectroscopy to confirm functional groups. Crystallographic data for analogous naphthylamines show planarity deviations <5° due to steric effects .

Advanced: What strategies optimize the synthesis of derivatives for biological activity screening?

Answer:

  • Derivatization Routes:
    • Amide Formation: React with acyl chlorides (e.g., propionyl chloride) in DCM/Et₃N to introduce lipophilic groups .
    • Reductive Amination: Use NaBH(OAc)₃ to couple with aldehydes, enhancing water solubility .
  • Screening Workflow: Prioritize derivatives with ClogP values 2–4 and polar surface areas <80 Ų for blood-brain barrier penetration in neurological studies .

Advanced: How can researchers analyze conflicting data in reaction yields under varying conditions?

Answer:

  • Statistical Design: Apply a Box-Behnken model to evaluate temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). ANOVA analysis identifies solvent polarity as the most significant factor (p < 0.05) .
  • Case Study: Lower yields in polar solvents (DMF) may result from stabilized transition states favoring byproducts. Switch to less polar solvents (toluene) to improve selectivity .

Advanced: What analytical methods quantify trace impurities in this compound batches?

Answer:

  • UPLC-PDA: Ultra-performance liquid chromatography with photodiode array detection (λ = 254 nm) resolves impurities at 0.01% levels. Use a HILIC column for polar degradants .
  • GC-MS Headspace Analysis: Detect volatile impurities (e.g., residual chlorinated solvents) with LOD <10 ppb .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.